molecular formula C20H33NO2 B7778884 N-dodecyl-4-methoxybenzamide CAS No. 1854-15-5

N-dodecyl-4-methoxybenzamide

Cat. No.: B7778884
CAS No.: 1854-15-5
M. Wt: 319.5 g/mol
InChI Key: KVEZPQNBMSQMQU-UHFFFAOYSA-N
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Description

N-dodecyl-4-methoxybenzamide: is an organic compound with the molecular formula C20H33NO2 and a molecular weight of 319.48 g/mol It is characterized by a long dodecyl chain attached to a benzamide structure with a methoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-dodecyl-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with dodecylamine. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-dodecyl-4-methoxybenzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: 4-methoxybenzoic acid derivatives.

    Reduction: N-dodecyl-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Mechanism of Action

The mechanism of action of N-dodecyl-4-methoxybenzamide primarily involves its surfactant properties. The long dodecyl chain interacts with hydrophobic substances, while the benzamide moiety interacts with hydrophilic substances. This dual interaction allows it to reduce surface tension and enhance the solubility of various compounds .

Comparison with Similar Compounds

Uniqueness: N-dodecyl-4-methoxybenzamide’s unique combination of a long dodecyl chain and a methoxy-substituted benzamide structure provides it with distinct surfactant properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions .

Properties

IUPAC Name

N-dodecyl-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-10-11-12-17-21-20(22)18-13-15-19(23-2)16-14-18/h13-16H,3-12,17H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEZPQNBMSQMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309682
Record name N-Dodecyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1854-15-5
Record name N-Dodecyl-4-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1854-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Dodecyl-4-methoxybenzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Dodecyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-dodecyl-4-methoxybenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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